Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS: 497060-22-7)
Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS: 497060-22-7)
Executive Summary
In modern medicinal chemistry and chemical biology, privileged scaffolds are continuously engineered to serve as versatile probes and therapeutic leads. 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS: 497060-22-7)[1] represents a highly functionalized derivative of the quinazolinone class. By integrating a pharmacologically active 2-thioxoquinazolin-4-one core with a terminal alkyne (propargyl) handle, this molecule functions as both a potent covalent inhibitor and a bioorthogonal probe.
As a Senior Application Scientist, I approach the utilization of this compound through the lens of strict regiochemical control during synthesis and strategic deployment in Activity-Based Protein Profiling (ABPP) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide delineates the physicochemical properties, the causality behind its synthetic route, and field-proven experimental protocols for its application.
Physicochemical Profiling
Understanding the structural parameters of this compound is critical for predicting its solubility, reactivity, and binding affinity in biological assays. The quantitative data is summarized below:
| Parameter | Value |
| Chemical Name | 3-(prop-2-yn-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
| CAS Registry Number | 497060-22-7[1] |
| Molecular Formula | C11H8N2OS |
| Molecular Weight | 216.26 g/mol |
| Structural Modalities | H-bond donor (N1-H), H-bond acceptor (C=O), Bioorthogonal handle (Alkyne) |
Synthetic Methodologies: The Causality of Regioselectivity
A common pitfall in the synthesis of N3-alkylated 2-thioxoquinazolin-4-ones is the attempt to directly alkylate the parent 2-thioxo-1,3-dihydroquinazolin-4-one with propargyl bromide. Due to the high polarizability and superior nucleophilicity of the sulfur atom, direct alkylation predominantly yields the S-propargyl thioether (thermodynamic and kinetic product) rather than the desired N3-propargyl derivative[2].
To unambiguously synthesize CAS 497060-22-7, a de novo ring construction approach is required. By reacting methyl 2-isothiocyanatobenzoate with propargylamine, the propargyl group is locked onto the nitrogen atom prior to the final cyclization step. This circumvents the S-alkylation pathway entirely, ensuring 100% regioselectivity.
De novo synthesis route avoiding S-alkylation to yield the N3-propargylated target.
Protocol A: Step-by-Step Synthesis (Self-Validating Workflow)
Objective: Regioselective synthesis of 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one.
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Isothiocyanate Formation: Dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add thiophosgene (1.2 eq) followed by dropwise addition of triethylamine (2.5 eq). Stir for 2 h. Quench with ice water, extract with DCM, and concentrate to isolate methyl 2-isothiocyanatobenzoate.
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Thiourea Formation: Dissolve the intermediate in absolute ethanol. Add propargylamine (1.1 eq) dropwise. Stir at room temperature for 4 h. Validation checkpoint: TLC (Hexane:EtOAc 7:3) should indicate complete consumption of the isothiocyanate.
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Cyclization: Add a catalytic amount of NaOH (0.1 eq) to the ethanolic mixture and reflux for 6 h to drive the intramolecular cyclization.
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Workup & Purification: Cool the reaction to room temperature and acidify with 1M HCl to pH 4-5 to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol.
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Analytical Validation: ^1H NMR (DMSO-d6) must show a distinct triplet at ~3.1 ppm (terminal alkyne CH) and a doublet at ~4.9 ppm (N-CH2), confirming the presence of the N3-propargyl group without S-alkylation interference.
Molecular Functionality: ABPP and Click Chemistry
The integration of the propargyl group transforms the quinazolinone core into a powerful tool for Activity-Based Protein Profiling (ABPP) . Recent literature demonstrates that engineered quinazoline derivatives can covalently bind to active site cysteines in pathogenic targets (e.g., FabF in bacteria)[3]. The terminal alkyne remains inert in biological systems until it is reacted with an azide-functionalized reporter via CuAAC. Furthermore, this propargyl handle is widely used to synthesize quinazolinone-triazole hybrids, which exhibit potent anticancer properties, such as CDK2 inhibition[4].
Activity-Based Protein Profiling (ABPP) workflow utilizing the propargyl handle.
Protocol B: CuAAC Bioconjugation (Click Chemistry)
Objective: Conjugation of the propargyl-quinazolinone probe to an azide-functionalized fluorophore in a complex biological matrix.
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Reaction Assembly: To 50 µL of protein lysate (pre-incubated with the quinazolinone probe) in PBS, add 1 µL of Azide-Fluorophore (e.g., TAMRA-Azide, 10 mM stock in DMSO).
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Catalyst Preparation: In a separate tube, premix CuSO4 (1 mM final concentration) and THPTA ligand (100 µM final). Causality note: THPTA stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS) generation that could degrade the protein. Add the complex to the lysate.
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Initiation: Add freshly prepared Sodium Ascorbate (1 mM final) to reduce Cu(II) to the active Cu(I) catalyst.
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Incubation: Vortex gently and incubate in the dark at room temperature for 1 h.
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Termination & Validation: Quench the reaction by adding 4X SDS sample buffer and boiling for 5 min. Resolve the proteins via SDS-PAGE. Scan the gel using a fluorescence imager. A distinct fluorescent band confirms successful covalent modification and bioorthogonal conjugation.
References
Sources
- 1. CAS: 497060-22-7 | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
